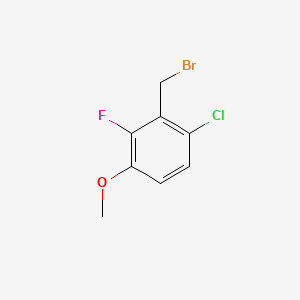

6-Chloro-2-fluoro-3-methoxybenzyl bromide

描述

Nomenclature and IUPAC Classification

The compound 6-chloro-2-fluoro-3-methoxybenzyl bromide follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry (IUPAC) for complex aromatic compounds containing multiple substituents. The official IUPAC designation for this compound is 2-(bromomethyl)-1-chloro-3-fluoro-4-methoxybenzene, which reflects the structural arrangement of functional groups around the benzene ring core. This nomenclature system prioritizes the identification of the benzene ring as the parent structure, with substituents numbered according to their positions relative to the primary functional group.

The compound is registered under Chemical Abstracts Service (CAS) number 886499-73-6, providing a unique identifier for this specific molecular arrangement. The systematic naming convention reflects the compound's classification as a benzyl halide, specifically a benzyl bromide, due to the presence of the bromomethyl functional group attached to the aromatic ring. Alternative nomenclature systems may refer to this compound using descriptive names that emphasize different structural features, but the IUPAC system remains the standard for scientific communication and database registration.

The molecular descriptor language SMILES (Simplified Molecular-Input Line-Entry System) represents this compound as COC1=C(F)C(CBr)=C(Cl)C=C1, providing a linear textual representation of the three-dimensional molecular structure. This notation system enables computational chemistry applications and database searches while maintaining chemical accuracy. The InChI (International Chemical Identifier) key GXFGAQZYZUIINO-UHFFFAOYSA-N serves as another standardized identifier that facilitates cross-referencing between chemical databases and literature sources.

Structural Characteristics and Molecular Formula

The molecular formula C₈H₇BrClFO defines the atomic composition of this compound, indicating the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, one chlorine atom, one fluorine atom, and one oxygen atom. This composition yields a molecular weight of 253.50 grams per mole, positioning the compound within the range of medium molecular weight organic halides commonly encountered in synthetic chemistry applications.

The structural architecture centers on a benzene ring scaffold bearing four distinct substituents that create a complex electronic environment. The methoxy group (-OCH₃) at the 3-position introduces electron-donating character through both inductive and mesomeric effects, while the fluorine atom at the 2-position and chlorine atom at the 6-position contribute electron-withdrawing properties through their high electronegativity. The bromomethyl group (-CH₂Br) at the 1-position serves as the primary reactive site for nucleophilic substitution reactions, making this compound particularly valuable as a synthetic intermediate.

Physical property predictions based on molecular structure indicate a boiling point of approximately 275.6 ± 35.0 degrees Celsius and a density of 1.593 ± 0.06 grams per cubic centimeter. These values reflect the substantial molecular weight and the presence of multiple halogen atoms, which increase intermolecular forces and contribute to elevated physical constants compared to simpler benzyl halides. The crystalline solid form exhibits a melting point range of 47-50 degrees Celsius, indicating moderate thermal stability under standard laboratory conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 253.50 g/mol | |

| Boiling Point (predicted) | 275.6 ± 35.0°C | |

| Density (predicted) | 1.593 ± 0.06 g/cm³ | |

| Melting Point | 47-50°C | |

| Physical State | Crystalline solid |

Position Isomers and Structural Variants

The systematic study of position isomers reveals the existence of closely related structural variants that demonstrate the importance of substitution patterns in determining chemical properties. A notable positional isomer, 2-chloro-6-fluoro-3-methoxybenzyl bromide, carries the CAS number 886499-54-3 and represents an alternative arrangement of the same functional groups around the benzene ring. This isomer maintains the identical molecular formula C₈H₇BrClFO and molecular weight of 253.50 grams per mole, but exhibits distinct chemical and physical properties due to the altered spatial arrangement of substituents.

The structural difference between these isomers involves the relative positions of the chlorine and fluorine atoms on the aromatic ring. In this compound, the chlorine occupies position 6 while fluorine resides at position 2, creating a specific electronic environment around the methoxy group at position 3. Conversely, the 2-chloro-6-fluoro variant places chlorine at position 2 and fluorine at position 6, generating alternative electronic effects and potentially different reactivity profiles.

The existence of additional structural variants extends beyond simple positional isomers to include compounds with different substitution patterns entirely. Research literature documents related compounds such as 3-chloro-5-fluoro-2-methoxybenzyl bromide, which represents a distinct arrangement where both halogen atoms occupy different positions relative to the methoxy group. These structural variants collectively demonstrate the rich diversity possible within the framework of halogenated methoxybenzyl bromides and highlight the precision required in chemical nomenclature and synthesis.

Comparative analysis of these isomers reveals subtle but significant differences in melting points, with the 2-chloro-6-fluoro variant exhibiting a melting range of 48-50 degrees Celsius compared to the 47-50 degrees Celsius range observed for the 6-chloro-2-fluoro isomer. These differences, while modest, reflect the influence of molecular packing and intermolecular interactions in the solid state, demonstrating how positional changes can affect bulk physical properties even when the overall molecular composition remains constant.

Historical Context in Organohalogen Chemistry

The development of compounds like this compound emerges from the broader historical evolution of organohalogen chemistry, which has progressed significantly since the early systematic synthesis of haloalkanes in the 19th century. The field of organohalogen chemistry gained momentum with the development of organic chemistry and the understanding of alkane structures, leading to the establishment of reliable methods for selective carbon-halogen bond formation. These foundational advances enabled the synthesis of increasingly complex halogenated molecules, including polysubstituted aromatic compounds that serve specialized roles in modern synthetic chemistry.

Benzyl halides, as a specific class of organohalogen compounds, have been recognized for centuries, with benzyl bromide itself being utilized as a reagent for introducing benzyl groups in organic synthesis. The systematic development of substituted benzyl halides represents a natural extension of this chemistry, driven by the need for more specialized reagents capable of precise structural modifications in complex molecular targets. The incorporation of multiple halogen atoms and methoxy groups into benzyl bromide scaffolds reflects modern synthetic chemistry's emphasis on functional group compatibility and selective reactivity.

The broader context of halocarbon chemistry reveals that more than 2,000 organohalogen compounds have been identified as naturally occurring materials, produced by various plants, fungi, bacteria, and marine organisms. However, the specific compound under examination represents synthetic chemistry achievement, designed to meet particular research and industrial needs rather than natural occurrence. This synthetic origin places this compound within the category of designed molecules that extend the functional capabilities of natural halogenated compounds.

Historical patent literature demonstrates the ongoing development of specialized benzyl halides for pharmaceutical applications, with documented synthetic routes for related compounds dating back to the 1950s. These early investigations established fundamental synthetic methodologies that continue to inform modern approaches to polyhalogenated aromatic synthesis. The progression from simple benzyl halides to complex multi-substituted variants like this compound illustrates the sophistication achieved in contemporary organic synthesis and the continued demand for precisely designed chemical reagents in research and development applications.

属性

IUPAC Name |

2-(bromomethyl)-1-chloro-3-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFGAQZYZUIINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396834 | |

| Record name | 6-CHLORO-2-FLUORO-3-METHOXYBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-73-6 | |

| Record name | 6-CHLORO-2-FLUORO-3-METHOXYBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-methoxybenzyl bromide typically involves the bromination of 6-Chloro-2-fluoro-3-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions usually involve refluxing the alcohol with the brominating agent in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

6-Chloro-2-fluoro-3-methoxybenzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the corresponding benzyl alcohol.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₈H₇BrClF₁O

- Molecular Weight : 253.5 g/mol

- Appearance : Off-white crystalline solid

- Melting Point : 47 to 50 °C (116.6 to 122 °F)

The compound's structure, characterized by the presence of both chloro and fluoro substituents, imparts unique electronic and steric properties that enhance its reactivity as an electrophile. This reactivity is pivotal for its role in various chemical transformations.

Organic Synthesis

6-Chloro-2-fluoro-3-methoxybenzyl bromide serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. It can participate in several types of reactions:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides. Common reagents include sodium azide and potassium thiocyanate.

- Oxidation Reactions : The methoxy group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate.

- Reduction Reactions : The compound can be reduced to form benzyl alcohol using lithium aluminum hydride or sodium borohydride.

These reactions facilitate the production of various derivatives that are essential in pharmaceuticals and agrochemicals .

Biological Applications

While specific biological activity data for this compound is limited, its structural characteristics suggest potential bioactivity:

- Antimicrobial Activity : Similar halogenated compounds have shown antimicrobial properties, indicating that this compound may inhibit bacterial growth or act against pathogenic microorganisms.

- Anti-inflammatory Properties : Many halogenated organic compounds exhibit anti-inflammatory effects, suggesting that this compound could possess similar properties .

Medicinal Chemistry

The compound is explored for its potential in drug development as a building block for active pharmaceutical ingredients (APIs). Its reactivity allows it to modify biomolecules, which can be crucial in studying enzyme mechanisms and developing new therapeutic agents .

Data Table: Reaction Types and Products

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, Potassium thiocyanate | Azides, Thiocyanates, Ethers |

| Oxidation | Potassium permanganate | Aldehydes, Carboxylic acids |

| Reduction | Lithium aluminum hydride | Benzyl alcohol |

Case Study 1: Synthesis of Phenolic Compounds

In a study conducted by Frączk et al. (2018), this compound was utilized to synthesize 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile through a two-step reaction process involving demethylation. This synthesis showcases the compound's utility in creating phenolic derivatives with potential applications as antioxidants and UV absorbers .

Case Study 2: Interaction Studies

Research focusing on the interaction of this compound with various biomolecules has been essential for understanding its reactivity and potential therapeutic uses. These studies often involve assessing binding affinities to enzymes or receptors, which can reveal insights into its biological implications .

作用机制

The mechanism of action of 6-Chloro-2-fluoro-3-methoxybenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications .

相似化合物的比较

Chemical Identity :

Physical Properties :

- Melting Point : 48–50°C .

- Purity : 97% (commercially available from Thermo Scientific™) .

- Safety Classification : UN3261 (corrosive liquid) .

Structural Features :

The compound contains a benzyl bromide core substituted with chlorine (C6), fluorine (C2), and methoxy (C3) groups. This unique arrangement creates a sterically hindered and electronically diverse aromatic system, making it valuable in organic synthesis as an alkylating agent or intermediate .

Comparison with Structurally Similar Compounds

2-Chloro-6-fluoro-3-methylbenzyl Bromide

- Molecular Formula : C₈H₇BrClF

- SMILES : CC1=C(C(=C(C=C1)F)CBr)Cl .

- Key Differences: Substituent: Methyl group at C3 instead of methoxy. Electronic Effects: The methyl group is electron-donating via induction but lacks the resonance effects of methoxy, reducing activation of the aromatic ring toward electrophilic substitution.

- Applications: Suitable for synthetic pathways requiring non-oxygenated substituents .

3-Bromo-6-chloro-2-fluorobenzyl Bromide

- Molecular Formula : C₇H₄Br₂ClF

- CAS : 886615-32-3 .

- Key Differences: Substituents: Additional bromine at C3, replacing methoxy. Molecular Weight: Higher (302.37 g/mol vs. 253.5 g/mol) due to extra bromine.

- Applications : Likely used in multi-halogenated compound synthesis for pharmaceuticals or agrochemicals .

2-Chloro-6-fluorobenzyl Bromide

- CAS : 68220-26-8 .

- Molecular Formula : C₇H₅BrClF

- Key Differences :

- Substituents : Lacks methoxy group at C3, simplifying the electronic profile.

- Reactivity : Reduced steric hindrance and electron-donating effects compared to the target compound.

- Applications : Intermediate in simpler halogenation reactions or pesticide synthesis .

Comparative Analysis Table

Research Findings and Implications

Electronic and Steric Effects

- The methoxy group in the target compound donates electron density via resonance, activating the aromatic ring toward electrophilic substitution at specific positions. This contrasts with methyl or halogen substituents, which are less activating or deactivating .

- Steric hindrance from the methoxy group may slow reaction kinetics compared to less bulky analogs like 2-chloro-6-fluorobenzyl bromide .

生物活性

6-Chloro-2-fluoro-3-methoxybenzyl bromide is a halogenated organic compound with the molecular formula C₈H₇BrClF₁O and a molecular weight of 253.5 g/mol. While specific biological activity data for this compound is limited, its structural characteristics suggest potential bioactivity, particularly in antimicrobial and anti-inflammatory domains. This article reviews the available literature on its biological activity, mechanisms of action, and related case studies.

- Molecular Formula : C₈H₇BrClF₁O

- Molecular Weight : 253.5 g/mol

- Appearance : Off-white crystalline solid

- Melting Point : 47 to 50 °C (116.6 to 122 °F)

The biological activity of halogenated compounds like this compound can often be attributed to their ability to interact with various molecular targets, including enzymes and receptors. The presence of chlorine and fluorine atoms in its structure may enhance its binding affinity and specificity towards these targets, although specific mechanisms for this compound remain largely unexplored .

Biological Activity Overview

- Antimicrobial Activity :

- Compounds with similar structures have been noted for their antimicrobial properties. The halogenated nature of this compound suggests it may exhibit similar effects, potentially inhibiting bacterial growth or acting against pathogenic microorganisms.

- Anti-inflammatory Properties :

- While direct studies on this compound are scarce, many halogenated organic compounds demonstrate anti-inflammatory effects, indicating that this compound could possess such properties as well.

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and potential biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₈H₇BrClF₁O | Contains chlorine; potential for different reactivity | Antimicrobial, anti-inflammatory (proposed) |

| 2-Chloro-6-fluoro-3-methoxybenzyl bromide | C₈H₇BrClF₁O | Similar structure; different substitution pattern | Antimicrobial (documented) |

| 3-Methoxybenzyl bromide | C₈H₉BrO | Lacks fluorine; simpler structure | Limited documented activity |

Case Studies and Research Findings

常见问题

What are the recommended synthetic routes for 6-chloro-2-fluoro-3-methoxybenzyl bromide, and how can intermediates be characterized?

Basic:

The synthesis typically involves halogenation and functional group interconversion. A plausible route starts with 3-methoxy-2-fluorotoluene, followed by chlorination at the 6-position using a chlorinating agent (e.g., Cl2/FeCl3). Subsequent bromination of the benzyl position can be achieved via radical bromination (NBS/light) or using HBr/H2O2 . Intermediates should be characterized using <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns and GC-MS for purity assessment.

Advanced:

For regioselective bromination, consider optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize di-bromination byproducts. Use DFT calculations to predict reactive sites and validate with kinetic studies. X-ray crystallography (via SHELXL ) can resolve ambiguities in substituent positioning for crystalline intermediates.

How can structural ambiguities in this compound be resolved experimentally?

Basic:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound using slow vapor diffusion (e.g., dichloromethane/hexane) and solve the structure using SHELX . Compare experimental bond angles/distances with computational models (e.g., Gaussian) to confirm stereoelectronic effects.

Advanced:

If crystallization fails, employ microcrystal electron diffraction (MicroED) or synchrotron XRD for low-quality crystals. Pair with solid-state NMR (<sup>19</sup>F/<sup>13</sup>C) to probe fluorine-chlorine interactions and verify methoxy group orientation .

What safety protocols are critical when handling this compound?

Basic:

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Benzyl bromides are lachrymators and skin irritants. Store under inert gas (Ar/N2) at 2–8°C to prevent hydrolysis . Neutralize spills with sodium bicarbonate or specialized halogen absorbents.

Advanced:

Monitor airborne exposure using real-time IR spectroscopy. Develop a waste treatment protocol: quench excess bromide with Na2S2O3 under controlled pH to avoid HBr generation .

How can purity and stability be assessed under different storage conditions?

Basic:

Use HPLC-UV (C18 column, acetonitrile/water gradient) to quantify degradation products. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Advanced:

Apply LC-HRMS to identify trace impurities (e.g., dehalogenated byproducts). Use kinetic modeling (Arrhenius equation) to predict shelf-life. Pair with <sup>19</sup>F NMR to track fluorine loss as a stability marker .

What analytical techniques are optimal for quantifying this compound in reaction mixtures?

Basic:

GC-MS with a mid-polar column (e.g., DB-35) or HPLC-UV (λ = 254 nm) are standard. Calibrate using internal standards (e.g., 4-bromofluorobenzene) .

Advanced:

Capillary electrophoresis (CE) with indirect UV detection resolves halogenated analogs. Optimize buffer composition (e.g., borate pH 9.2) to separate chloride/bromide counterions .

How can contradictory spectral data (e.g., NMR shifts) be reconciled?

Basic:

Re-measure NMR in deuterated DMSO or CDCl3 to assess solvent effects. Compare with literature shifts for analogous compounds (e.g., 4-bromo-2-fluorobenzyl bromide ).

Advanced:

Perform 2D NMR (HSQC, HMBC) to assign coupling between fluorine and adjacent protons. Use DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

What strategies improve yield in large-scale synthesis?

Basic:

Optimize stoichiometry (1.2 eq Br2) and use flow chemistry for exothermic steps. Purify via fractional distillation (bp ~150–180°C under vacuum) .

Advanced:

Apply DOE (Design of Experiments) to identify critical parameters (e.g., residence time in flow reactors). Use in-line FTIR for real-time monitoring of bromide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。